2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Description
2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(11-23-17-20-13-5-1-2-7-15(13)24-17)18-9-12-10-19-21-8-4-3-6-14(12)21/h1-8,10H,9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHCKSMODZCJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of benzo[d]thiazole-2-thiol, which is then reacted with an appropriate halogenated pyrazolo[1,5-a]pyridine derivative under basic conditions to form the thioether linkage. The final step involves the acylation of the intermediate with acetic anhydride or a similar reagent to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenated derivatives, bases like sodium hydride (NaH), and solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with pyrazolo[1,5-a]pyridine structures. The thioacetamido linkage contributes to the stability and reactivity of the compound, allowing for further modifications that enhance its biological activity.
Key Synthesis Pathways:
- Cyclocondensation Reactions: These reactions are often employed to form the core structure of pyrazolo[1,5-a]pyridine derivatives.
- Hybridization Techniques: The combination of benzothiazole and pyrazolo[1,5-a]pyridine moieties has been shown to yield compounds with diverse pharmacological profiles.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development. Notable applications include:
Anticancer Activity
Research indicates that derivatives containing the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant anticancer properties. For instance, studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The benzothiazole moiety is known for its antimicrobial activities. Compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide have been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to targets involved in cancer progression and microbial resistance. This includes inhibition of key enzymes that facilitate tumor growth or bacterial survival .
Material Science Applications
Beyond medicinal chemistry, this compound's unique structural features lend themselves to applications in material science:
- Fluorescent Materials: The incorporation of thiazole and pyrazole units can lead to compounds with desirable photophysical properties suitable for use in sensors and imaging applications.
- Dyes and Agrochemicals: The versatility of the compound allows for modifications that can enhance its utility as a dye or in agricultural formulations .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer potential of a series of pyrazolo[1,5-a]pyridine derivatives, including those similar to This compound . The results indicated significant cytotoxic effects against various cancer cell lines, with IC50 values suggesting strong activity compared to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the benzothiazole component enhanced activity against resistant strains, highlighting the importance of structural diversity .
Tables
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby enhancing insulin signaling pathways. This inhibition can lead to improved glucose uptake and reduced blood sugar levels in diabetic models .
Comparison with Similar Compounds
Similar Compounds
3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid: Another PTP1B inhibitor with a similar thioether linkage but different acetamido substitution.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: A compound with a benzo[d]thiazole moiety used in photophysical studies.
Uniqueness
2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is unique due to its specific combination of benzo[d]thiazole and pyrazolo[1,5-a]pyridine structures, which confer distinct biological and chemical properties.
Biological Activity
2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This article explores its synthesis, mechanism of action, pharmacological effects, and potential therapeutic applications.
The synthesis of this compound typically involves several steps:
- Preparation of Benzo[d]thiazole-2-thiol : This is the starting material for the synthesis.
- Formation of Thioether Linkage : The thiol reacts with a halogenated pyrazolo[1,5-a]pyridine derivative under basic conditions.
- Acylation : The final step involves acylating the intermediate with acetic anhydride or a similar reagent to introduce the acetamide group.
The compound's IUPAC name is 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide, with the molecular formula .
Target and Binding
The primary target of this compound is PTP1B, a key regulator in insulin and leptin signaling pathways. The compound binds to both the catalytic and second aryl binding sites of PTP1B, inhibiting its activity. This inhibition enhances insulin signaling, which is crucial for glucose homeostasis .
Biochemical Pathways
Inhibition of PTP1B leads to:
- Enhanced insulin signaling, potentially beneficial in diabetes management.
- Modulation of leptin signaling, which may affect appetite regulation and energy expenditure.
Antihyperglycemic Efficacy
In vivo studies have demonstrated that this compound exhibits antihyperglycemic effects. These effects are attributed to improved insulin sensitivity and glucose uptake in peripheral tissues .
Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.4 | A549 |
| Compound B | 0.29 | HCT15 |
| Compound C | 0.35 | HeLa |
These findings suggest that while the primary focus has been on metabolic disorders, there is potential for exploring anticancer applications as well.
Antimicrobial Activity
Recent studies have synthesized new benzothiazole derivatives which were evaluated for antimicrobial activity. Some derivatives showed promising results against resistant bacterial strains, indicating a broad spectrum of biological activity .
Q & A
Basic: What are the recommended synthetic routes for 2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazolo[1,5-a]pyridine core. A common approach includes:
Coupling Reactions : Reacting pyrazolo[1,5-a]pyridin-3-ylmethanamine with a benzo[d]thiazole-2-thiol derivative via a thioether linkage .
Acetamide Formation : Using carbodiimide-based coupling agents (e.g., HOBt/EDC) to conjugate the intermediate with acetic acid derivatives .
Optimization : Purity (>95%) is achieved through chromatography (e.g., silica gel or HPLC) and recrystallization in polar aprotic solvents like THF/DMA mixtures .
Advanced: How do structural modifications of the pyrazolo[1,5-a]pyridine core influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring enhance kinase inhibition, while methoxy groups improve solubility but reduce target affinity .
- Thioether Linkage : Replacing the sulfur atom with oxygen diminishes activity, highlighting the critical role of the thioether group in target binding .
Experimental Design : Use parallel synthesis to generate analogs, followed by enzymatic assays (e.g., p38 MAPK inhibition) and molecular docking to validate SAR trends .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrazolo[1,5-a]pyridine and benzo[d]thiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities .
- X-ray Crystallography : Resolves conformational details of the acetamide linker and heterocyclic cores .
Advanced: How can computational modeling predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., MAO-B or AChE). Key interactions include hydrogen bonding with the pyridine nitrogen and π-π stacking with the benzothiazole ring .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
Validation : Correlate in silico predictions with in vitro IC50 values from enzyme inhibition assays .
Basic: What are the documented biological targets of this compound?
Methodological Answer:
- Kinase Inhibition : Demonstrates activity against p38 MAPK (IC50 ~30 nM) via competitive binding to the ATP pocket .
- Neuroenzyme Modulation : Potent MAO-B inhibition (IC50 0.028 μM) due to the acetamide linker’s interaction with flavin adenine dinucleotide (FAD) .
Assay Protocol : Use fluorescence-based kinase assays and spectrophotometric MAO-B activity tests with safinamide as a positive control .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, enzyme isoforms). For example, discrepancies in IC50 values may arise from differences in p38 MAPKα vs. γ isoforms .
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., % inhibition at 10 μM) and apply statistical weighting .
Case Study : Adjust for solvent effects (DMSO vs. aqueous buffers) to reconcile conflicting solubility-driven activity results .
Basic: What in vitro models are suitable for evaluating anticancer activity?
Methodological Answer:
- Cell Lines : Use NCI-60 panels or specific lines (e.g., MCF-7 for breast cancer) .
- Apoptosis Assays : Measure caspase-3/7 activation via luminescence .
Optimization : Pre-treat cells with cytochrome P450 inhibitors to mitigate false negatives from metabolic degradation .
Advanced: How to design stability studies for long-term storage?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 3–9) .
- Analytical Monitoring : Track degradation products via UPLC-MS. The benzothiazole ring is prone to oxidation, forming sulfoxide derivatives .
Storage Recommendations : Lyophilize in amber vials under argon, with desiccants to prevent hygroscopic decomposition .
Basic: What synthetic challenges arise during scale-up?
Methodological Answer:
- Reaction Exotherms : Control temperature during thioether coupling to prevent byproduct formation .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) for >10 g batches .
Case Study : Use flow chemistry for carbodiimide-mediated couplings to improve yield and reproducibility .
Advanced: How can isotopic labeling (e.g., 13C) aid in metabolic studies?
Methodological Answer:
- Synthetic Strategy : Incorporate 13C-labeled acetic acid during the acetamide formation step .
- Tracing Metabolism : Use LC-MS/MS to track labeled metabolites in hepatocyte models, identifying cytochrome P450-mediated oxidation hotspots .
Application : Quantify first-pass metabolism rates to optimize dosing in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
